N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-4-methylthiophene-2-carboxamide
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Description
Scientific Research Applications
Synthesis and Antiprotozoal Activity
The synthesis of compounds related to N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-4-methylthiophene-2-carboxamide involves multiple steps, starting with the bromination of 2-acetylfuran, followed by condensation, Suzuki coupling, and hydrogenation processes. Such compounds have demonstrated strong DNA affinities and significant in vitro and in vivo antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as therapeutic agents for protozoal infections (Ismail et al., 2004).
Chemoselective Protection of Aldehydes
Research on heteroaromatic aldehydes, including those related to the chemical structure , has led to methods for their transformation into N,N'-dimethylimidazolidines without the need for acid catalysis. This approach facilitates selective protection of aldehydes, enabling high-yield metallation and mild regeneration of the carboxaldehyde functionality, which is crucial for the synthesis of complex organic molecules (Carpenter & Chadwick, 1985).
Furan Ring-Containing Organic Ligands
The synthesis and characterization of furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, and their transition metal complexes offer insights into their chelating properties and potential antimicrobial activities. These studies contribute to our understanding of the structural and functional roles of furan-containing compounds in coordination chemistry and their biological implications (Patel, 2020).
Synthetic Approaches to Furan Derivatives
The development of synthetic methods for furan derivatives, such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole, through the treatment of N-(1-Naphthyl)furan-2-carboxamide with P2S5 and subsequent oxidation, exemplifies the ongoing research in heterocyclic chemistry aimed at exploring novel compounds for various applications, including materials science and pharmaceuticals (Aleksandrov & El’chaninov, 2017).
Reaction Mechanisms Involving Furan Compounds
Investigations into the reactions of heterocyclic NH-acids with dibenzoylacetylene in the presence of triphenylphosphine have led to the synthesis of 2,3,5-trisubstituted furan derivatives. Such studies not only advance our understanding of the underlying reaction mechanisms but also contribute to the development of novel synthetic methodologies for complex furan-based structures (Yavari, Alizadeh, & Anary‐Abbasinejad, 2002).
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-8-14(22-10-11)16(20)17-6-5-15-18-12(9-19(15)2)13-4-3-7-21-13/h3-4,7-10H,5-6H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOQPKVAVUTMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC2=NC(=CN2C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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